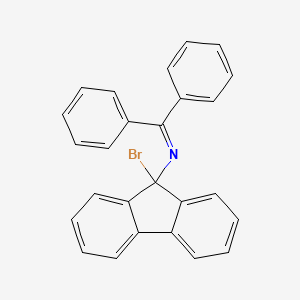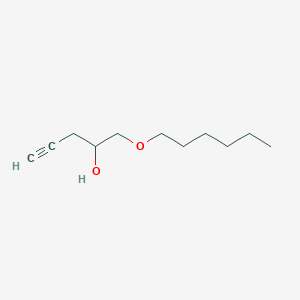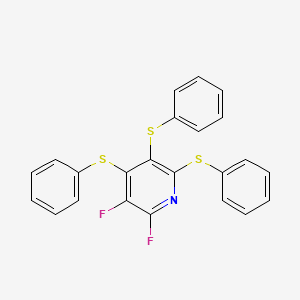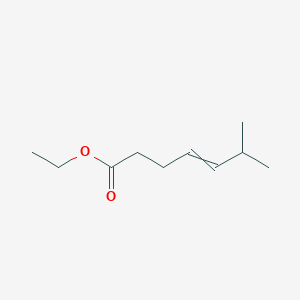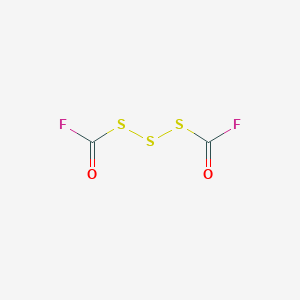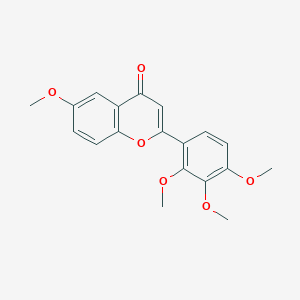
4H-1-benzopyran-4-one, 6-methoxy-2-(2,3,4-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives. One common method is the Claisen-Schmidt condensation, which involves the reaction of 2-hydroxyacetophenone with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired chromone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and chromone core allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oroxylin A: A flavonoid with similar chromone structure, known for its neuroprotective and anti-inflammatory properties.
Chrysin: Another flavonoid with a chromone core, studied for its anticancer and antioxidant activities.
Baicalein: A flavonoid with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern with methoxy groups, which may confer distinct chemical and biological properties compared to other chromones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Eigenschaften
CAS-Nummer |
129178-59-2 |
|---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
6-methoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-7-15-13(9-11)14(20)10-17(25-15)12-6-8-16(22-2)19(24-4)18(12)23-3/h5-10H,1-4H3 |
InChI-Schlüssel |
JKOSEVFRYVUMCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
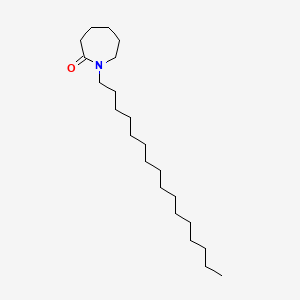

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
